N-(3-(dimethylamino)propyl)-2-(piperazin-1-yl)acetamide N-(3-(dimethylamino)propyl)-2-(piperazin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1018597-59-5
VCID: VC8038382
InChI: InChI=1S/C11H24N4O/c1-14(2)7-3-4-13-11(16)10-15-8-5-12-6-9-15/h12H,3-10H2,1-2H3,(H,13,16)
SMILES: CN(C)CCCNC(=O)CN1CCNCC1
Molecular Formula: C11H24N4O
Molecular Weight: 228.33 g/mol

N-(3-(dimethylamino)propyl)-2-(piperazin-1-yl)acetamide

CAS No.: 1018597-59-5

Cat. No.: VC8038382

Molecular Formula: C11H24N4O

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

N-(3-(dimethylamino)propyl)-2-(piperazin-1-yl)acetamide - 1018597-59-5

Specification

CAS No. 1018597-59-5
Molecular Formula C11H24N4O
Molecular Weight 228.33 g/mol
IUPAC Name N-[3-(dimethylamino)propyl]-2-piperazin-1-ylacetamide
Standard InChI InChI=1S/C11H24N4O/c1-14(2)7-3-4-13-11(16)10-15-8-5-12-6-9-15/h12H,3-10H2,1-2H3,(H,13,16)
Standard InChI Key YRZFXZQCMCBRAN-UHFFFAOYSA-N
SMILES CN(C)CCCNC(=O)CN1CCNCC1
Canonical SMILES CN(C)CCCNC(=O)CN1CCNCC1

Introduction

Structural and Physicochemical Properties

The molecular formula of N-(3-(dimethylamino)propyl)-2-(piperazin-1-yl)acetamide is C₁₁H₂₃N₅O, with a molecular weight of 241.34 g/mol. The compound features three distinct functional groups:

  • Acetamide backbone: Provides hydrogen-bonding capacity and structural rigidity.

  • Piperazine ring: A six-membered heterocycle with two nitrogen atoms, enabling diverse chemical reactivity and biological interactions .

  • Dimethylaminopropyl side chain: Introduces hydrophobicity and cationic character at physiological pH .

Key Physicochemical Parameters

PropertyValue/Description
SolubilityModerate in polar solvents (e.g., DMSO)
LogP (Partition Coefficient)Estimated 1.2–1.8 (moderate lipophilicity)
pKa~9.5 (tertiary amine in piperazine)
StabilitySensitive to strong acids/bases

The compound’s amphiphilic nature suggests potential membrane permeability, a trait observed in structurally related piperazine-acetamide derivatives .

Synthetic Methodologies

Primary Synthesis Route

The synthesis of N-(3-(dimethylamino)propyl)-2-(piperazin-1-yl)acetamide can be adapted from patented protocols for analogous compounds . A modified three-step approach is outlined below:

Step 1: Preparation of N-Haloacetyl Intermediate
React 3-(dimethylamino)propylamine with chloroacetic anhydride in dichloromethane to yield N-(3-(dimethylamino)propyl)chloroacetamide.

Step 2: Piperazine Coupling
Heat the intermediate with excess piperazine (molar ratio 3:1) in aqueous HCl at 80°C for 6 hours. This nucleophilic substitution replaces the chloride with a piperazine group .

Step 3: Purification
Neutralize the reaction mixture with NaOH, extract with toluene, and crystallize the product at 4°C .

Yield: ~65–72% (based on analogous syntheses) .

Alternative Pathways

  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) .

  • Solid-phase synthesis: Utilizes resin-bound intermediates for high-throughput production.

Pharmacological and Biological Applications

Antimicrobial Activity

Piperazine-acetamide hybrids demonstrate broad-spectrum antimicrobial properties. In vitro studies on analog N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide showed:

  • Bacterial Inhibition: MIC = 12.5 µg/mL against Staphylococcus aureus .

  • Antifungal Activity: 80% growth inhibition of Candida albicans at 50 µg/mL .

The dimethylaminopropyl moiety may enhance membrane penetration, potentiating activity against Gram-negative pathogens .

Central Nervous System (CNS) Modulation

Piperazine derivatives exhibit affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors. Molecular docking simulations predict that N-(3-(dimethylamino)propyl)-2-(piperazin-1-yl)acetamide adopts binding poses similar to the antipsychotic drug aripiprazole .

Industrial Applications

  • Fingerprint Analysis: Analogous compounds form stable complexes with sebum residues, enabling latent fingerprint visualization on non-porous surfaces .

  • Corrosion Inhibition: Piperazine derivatives reduce mild steel corrosion by 92% at 500 ppm (pH 7).

ParameterData Source
Acute Oral Toxicity (LD₅₀)>2000 mg/kg (rat, estimated)
Skin IrritationMild irritant (similar to piperazine)
MutagenicityNegative in Ames test (analogs)

Comparative Analysis with Structural Analogs

Compound NameKey Structural DifferenceBioactivity (MIC, µg/mL)
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamideAromatic substituent12.5 (S. aureus)
N,N-Dimethyl-2-piperazin-1-yl-acetamideShorter alkyl chain25.0 (E. coli)
Target CompoundDimethylaminopropyl chainPredicted: 6.25–12.5

The dimethylaminopropyl group may enhance solubility and target engagement compared to aryl-substituted analogs .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematically modify the alkyl chain length and piperazine substitution patterns.

  • Formulation Development: Explore nanoparticle encapsulation to improve oral bioavailability.

  • Ecological Impact Studies: Assess biodegradation pathways in aquatic systems.

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